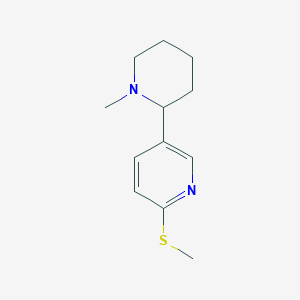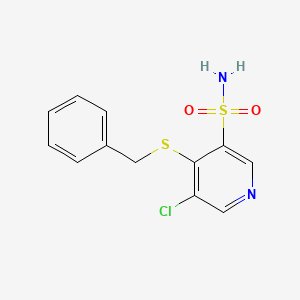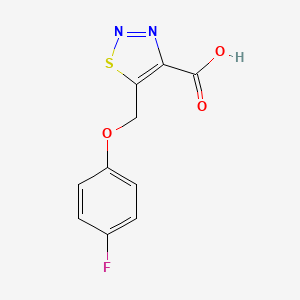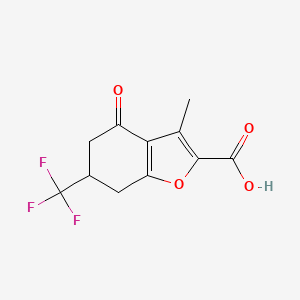
5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine is a chemical compound that belongs to the class of pyridines This compound is characterized by the presence of a piperidine ring attached to the pyridine core, with a methylthio group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine typically involves the reaction of 2-chloropyridine with 1-methylpiperidine in the presence of a base, followed by the introduction of the methylthio group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the methylthio group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylated products.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)pyridine: Lacks the piperidine ring, resulting in different chemical properties.
5-(Piperidin-2-yl)pyridine: Does not have the methylthio group, affecting its reactivity and applications.
5-(1-Methylpiperidin-2-yl)pyridine: Missing the methylthio group, leading to variations in its chemical behavior.
Uniqueness
5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine is unique due to the combination of the piperidine ring and the methylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H18N2S |
|---|---|
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
5-(1-methylpiperidin-2-yl)-2-methylsulfanylpyridine |
InChI |
InChI=1S/C12H18N2S/c1-14-8-4-3-5-11(14)10-6-7-12(15-2)13-9-10/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
IVPWLIHNMAMDGA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1C2=CN=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)









![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)
